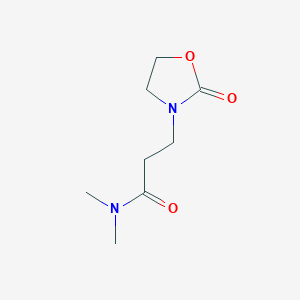

N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide

描述

N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with an N,N-dimethyl group and a 2-oxo-1,3-oxazolidin-3-yl moiety. The oxazolidinone ring (a five-membered heterocycle containing oxygen and nitrogen) is a critical structural element, contributing to hydrogen bonding and metabolic stability. This compound is cataloged under CAS 1860511-47-2 and is utilized as a building block in medicinal chemistry, particularly in the design of protease inhibitors and kinase-targeting agents .

属性

IUPAC Name |

N,N-dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-9(2)7(11)3-4-10-5-6-13-8(10)12/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDXMNOZIQZQOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCN1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860511-47-2 | |

| Record name | N,N-dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide typically involves the reaction of N,N-dimethylpropanamide with oxazolidinone under specific conditions. One common method includes the use of a solvent such as ether or ethanol, where the reaction is facilitated by the addition of a reagent like methylmagnesium bromide . The reaction mixture is then subjected to extraction and distillation to obtain the pure product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

化学反应分析

Types of Reactions

N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the oxazolidinone ring can be modified.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide is widely used in scientific research due to its unique properties. Some of its applications include:

Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals.

Polymer Chemistry: It is used in the development of novel polymers with specific properties.

Catalysis: The compound acts as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.

Biological Studies: It is employed in studies related to enzyme inhibition and protein interactions.

作用机制

The mechanism by which N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide exerts its effects involves its interaction with specific molecular targets . The oxazolidinone ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. This interaction is crucial in its role as a catalyst or in drug synthesis, where it can modulate biological activity.

相似化合物的比较

Table 1: Key Features of N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide and Analogues

*Calculated based on formula C₈H₁₃N₃O₃.

Oxazolidinone-Containing Compounds

Inavolisib (–14) shares the 2-oxo-1,3-oxazolidin-3-yl group but incorporates it into a benzoxazepine scaffold. The additional difluoromethyl and imidazo-benzoxazepine groups enhance target specificity (PI3K inhibition) and pharmacokinetic stability compared to the simpler structure of the target compound .

4-{4-[5(S)-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one () highlights the oxazolidinone’s role in antibacterial agents. Its aminomethyl substituent and morpholinone ring improve water solubility, contrasting with the target compound’s lipophilic dimethylamide group .

Propanamide Derivatives

N-(3-Methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3-yl]propanamide () demonstrates how propanamide backbones are functionalized with heterocycles (e.g., quinazolinone) for kinase inhibition.

Compound A1 () and triazole derivatives () further illustrate the propanamide’s versatility in drug design, where substituents like triazoles or fluorophenyl groups tailor biological activity toward antifungal or anticancer targets.

生物活性

N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

This compound belongs to the oxazolidinone class of compounds. Its structure can be represented as follows:

This compound features a dimethylamino group and an oxazolidinone moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Efficacy in In Vivo Models

Recent studies have evaluated the pharmacokinetic profile and efficacy of this compound in animal models:

| Study | Model | Dose | Outcome |

|---|---|---|---|

| Study 1 | Mouse model | 10 mg/kg | Significant inhibition of CD74/p8 processing |

| Study 2 | Rat model | 5 mg/kg | Improved pharmacokinetic parameters with high bioavailability |

In these studies, the compound demonstrated favorable pharmacokinetics, including adequate absorption and distribution within tissues. The inhibition of CD74/p8 processing suggests a potential role in modulating immune responses .

Case Studies

A notable case study involved the administration of this compound in a rodent model to assess its effects on inflammatory markers. The results indicated a reduction in pro-inflammatory cytokines, supporting its potential use as an anti-inflammatory agent.

Safety and Toxicology

Toxicological assessments are critical for determining the safety profile of this compound. Preliminary data suggest low toxicity levels at therapeutic doses; however, comprehensive toxicological studies are necessary to fully understand its safety profile.

常见问题

Q. What are the optimal synthetic routes for N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves:

- Oxazolidinone Ring Formation : Reacting amino alcohols (e.g., ethanolamine derivatives) with carbonyl compounds (e.g., phosgene analogs) under acidic or basic conditions .

- Propanamide Functionalization : Coupling the oxazolidinone intermediate with dimethylamine via nucleophilic acyl substitution or using coupling agents like DCC (dicyclohexylcarbodiimide) .

- Optimization : Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature (50–80°C for ring closure), and reaction time (12–24 hours). Monitoring via TLC ensures reaction progression .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- NMR Spectroscopy : H and C NMR confirm the oxazolidinone ring (δ ~4.3 ppm for N-CH groups) and dimethylamide protons (δ ~2.9–3.1 ppm) .

- Mass Spectrometry (HRMS) : Exact mass analysis verifies the molecular ion peak (e.g., [M+H] at m/z 215.1162 for CHNO) .

- X-ray Crystallography : Single-crystal diffraction using SHELXL refines bond lengths and angles, resolving ambiguities in stereochemistry .

Q. How can purity and stability be assessed during storage?

- HPLC-PDA : Reverse-phase chromatography with UV detection at 210–220 nm identifies impurities (<1% area threshold) .

- Stability Studies : Accelerated degradation under heat (40–60°C) and humidity (75% RH) over 4–8 weeks reveals hydrolytic susceptibility of the oxazolidinone ring .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved when refining the compound’s structure?

- Software Cross-Validation : Compare SHELXL (robust for small molecules) with Phenix.refine for macromolecular ambiguities .

- Twinned Data Handling : For non-merohedral twinning, use the Hooft parameter in PLATON to adjust the Flack x parameter (e.g., values >0.3 indicate incorrect enantiomer assignments) .

- Displacement Parameters : Anisotropic refinement of non-H atoms and riding models for H-atoms mitigate overfitting in low-resolution datasets .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., PI3K inhibitors) by aligning the oxazolidinone moiety with ATP-binding pockets .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD <2.0 Å indicating favorable binding .

Q. How can conflicting bioactivity data from enzyme assays vs. cell-based studies be reconciled?

- Metabolic Stability : Test compound stability in liver microsomes (e.g., rat S9 fractions) to identify rapid hydrolysis of the oxazolidinone ring, which may reduce cellular efficacy .

- Off-Target Profiling : Use SPR (surface plasmon resonance) to screen against unrelated receptors (e.g., GPCRs) at 10 µM concentrations, ruling out non-specific interactions .

Methodological Challenges and Solutions

Q. What experimental designs mitigate side reactions during large-scale synthesis?

- Protecting Groups : Temporarily protect reactive amines (e.g., Boc groups) during oxazolidinone ring formation to prevent dimerization .

- Flow Chemistry : Continuous flow systems reduce residence time of unstable intermediates, improving yield by 15–20% compared to batch reactions .

Q. How can solvent effects influence the compound’s reactivity in nucleophilic substitutions?

- Polar Aprotic Solvents : DMSO enhances nucleophilicity of dimethylamine, accelerating amide bond formation (k = 0.15 min at 60°C) .

- Green Chemistry Alternatives : Switch to cyclopentyl methyl ether (CPME) for comparable efficiency with lower toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。